molecular formula C12H13BrO5 B1601062 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate CAS No. 28294-48-6

4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate

Cat. No. B1601062
CAS RN: 28294-48-6
M. Wt: 317.13 g/mol
InChI Key: DQLCIZRXDSMYEF-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is a chemical compound with the following structural formula:


CH3COOC6H3(OCH3)2CBr(OCH3)\text{CH}_3\text{COOC}_6\text{H}_3(\text{OCH}_3)_2\text{CBr}(\text{OCH}_3)


It belongs to the class of acetate derivatives and contains both bromoacetyl and dimethoxyphenyl functional groups. The compound’s synthesis, properties, and potential applications have garnered scientific interest.



Synthesis Analysis

The synthesis of 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common method includes the bromination of 2,6-dimethoxyphenyl acetate using a brominating agent. The resulting product is the title compound.



Molecular Structure Analysis

The molecular structure of this compound consists of an acetate ester group (CH3COO- ) attached to a 2,6-dimethoxyphenyl ring. The 2-bromoacetyl moiety is linked to one of the phenyl ring positions. The presence of the bromine atom imparts reactivity and specificity to the compound.



Chemical Reactions Analysis

4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate can participate in various chemical reactions, including:



  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, leading to the modification of the compound.

  • Ester Hydrolysis : Under appropriate conditions, the acetate ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

  • Cross-Coupling Reactions : The bromoacetyl group can serve as a reactive handle for cross-coupling reactions with other organic substrates.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point is an essential physical property.

  • Solubility : Investigating its solubility in various solvents provides insights into its practical utility.

  • Spectral Properties : FT-IR, UV–vis, and NMR spectroscopic techniques can reveal vibrational modes, electronic transitions, and structural details.


Safety And Hazards


  • Toxicity : Assessing the compound’s toxicity is crucial for safe handling.

  • Reactivity : Consider potential reactivity with other chemicals.

  • Storage : Proper storage conditions are essential to prevent degradation or hazardous reactions.


Future Directions

Research avenues for 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Functional Materials : Explore applications in materials science.

  • Synthetic Methodology : Develop efficient synthetic routes.


properties

IUPAC Name

[4-(2-bromoacetyl)-2,6-dimethoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-7(14)18-12-10(16-2)4-8(9(15)6-13)5-11(12)17-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLCIZRXDSMYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545911
Record name 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate

CAS RN

28294-48-6
Record name 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28294-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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